molecular formula C21H17ClF3N3O B1401825 2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide CAS No. 1311279-93-2

2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide

Cat. No.: B1401825
CAS No.: 1311279-93-2
M. Wt: 419.8 g/mol
InChI Key: SFNPMZKHCHLBIO-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a dimethylamino group, and a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl ring

Preparation Methods

The synthesis of 2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide undergoes various chemical reactions, including:

    Substitution reactions: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group and the pyridine ring.

    Coupling reactions: The compound can be used in further coupling reactions to form more complex molecules, utilizing the functional groups present on the pyridine and phenyl rings.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide has several scientific research applications:

    Medicinal chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide include other benzamide derivatives with different substituents on the pyridine and phenyl rings These compounds may have varying degrees of biological activity and different physicochemical properties

Some similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[2-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3O/c1-28(2)19-12-13(21(23,24)25)11-18(26-19)15-8-4-6-10-17(15)27-20(29)14-7-3-5-9-16(14)22/h3-12H,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNPMZKHCHLBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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